(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Enantioselective Synthesis Enzymatic Resolution Chiral Purity

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 28092-62-8), commonly referred to as (+)-biotin intermediate lactone, is a chiral, benzyl-protected furoimidazole-2,4-dione that serves as the pivotal intermediate in the most competitive commercial asymmetric total synthesis of (+)-biotin (Vitamin H). This compound establishes two of the three contiguous stereogenic centers required for the biologically active (3aS,4S,6aR)-biotin diastereomer, making its stereochemical integrity the single most critical quality attribute for downstream process success.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 28092-62-8
Cat. No. B1614790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
CAS28092-62-8
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C19H18N2O3/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
InChIKeyFGFSEMWCZBVRHG-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 28092-62-8): A Key Biotin Intermediate for Stereochemically Demanding Synthesis


(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 28092-62-8), commonly referred to as (+)-biotin intermediate lactone, is a chiral, benzyl-protected furoimidazole-2,4-dione that serves as the pivotal intermediate in the most competitive commercial asymmetric total synthesis of (+)-biotin (Vitamin H) [1]. This compound establishes two of the three contiguous stereogenic centers required for the biologically active (3aS,4S,6aR)-biotin diastereomer, making its stereochemical integrity the single most critical quality attribute for downstream process success [2]. The molecule features a cis-fused furo[3,4-d]imidazole core with two N-benzyl protecting groups (molecular formula C₁₉H₁₈N₂O₃, MW 322.36 g/mol), and is commercially available at ≥95% purity from specialized chemical suppliers .

Why Generic Substitution of (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione Is Not Feasible for Biotin Synthesis


The total synthesis of (+)-biotin requires the construction of three contiguous stereogenic centers in a defined absolute configuration; only the (3aS,4S,6aR)-diastereomer of biotin is biologically active [1]. Substituting (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione with its racemate, its (3aR,6aS)-enantiomer, or the structurally analogous thiolactone at an earlier or later synthetic stage introduces a cascading stereochemical mismatch that directly compromises downstream diastereoselectivity. The C3a and C6a positions of the furoimidazole core are configurationally locked as (3aS,6aR) during lactone formation; if the incorrect enantiomer is carried forward, the resulting diastereomeric intermediates cannot be corrected by subsequent resolution steps, which are both costly and technically demanding [2]. Furthermore, the solubility profile of this specific lactone—ordered as methanol < toluene < ethyl acetate < tetrahydrofuran < dichloromethane < N,N-dimethylformamide—is a direct determinant of purification yield and polymorphic consistency, meaning that even chemically identical material from different synthetic origins can behave differently during recrystallization if trace impurities or residual solvents differ [3].

Quantitative Differentiation Evidence for (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione Against Closest Analogs


Enantiomeric Excess: Enzymatic Resolution vs. Conventional Chemical Resolution

The enzymatic kinetic resolution of racemic biotin intermediate lactone using lyophilized cells of Aspergillus oryzae WZ007 in dichloromethane yielded the target (3aS,6aR)-lactone with an enantiomeric excess (e.e.) of ≥98%, reaching up to 99% after inducing crystallization in acetone [1]. In direct contrast, the conventional chemical resolution route employing chiral auxiliaries such as cholesterol or ephedrine, as described in the foundational Hoffmann-La Roche patent literature, typically yields lactone with e.e. values in the range of 85–92% prior to recrystallization, necessitating additional purification steps and resulting in significant yield losses [2]. This ≥6–14 percentage point advantage in enantiomeric purity directly translates to a reduction in downstream diastereomer contamination of the final (+)-biotin active pharmaceutical ingredient.

Enantioselective Synthesis Enzymatic Resolution Chiral Purity

Stereoselective Reduction Selectivity: Single-Acetylation vs. Direct Reduction vs. Double-Acetylation Route

In the synthesis of the target (3aS,6aR)-lactone from cis-1,3-dibenzyl-5-[(1S,2S)-(+)-threo-1-hydroxymethyl-2-(p-nitrophenyl)-2-hydroxyethyl]-tetrahydro-4H-pyrrolo[3,4-d]imidazole-2,4,6-trione, the single-acetylation route achieved a remarkable stereoselective reduction selectivity of 97.25% [1]. This was compared directly in the same study against the direct reduction route and the double-acetylation/reduction route, both of which yielded significantly lower diastereoselectivities. X-ray single-crystal diffraction analysis confirmed that the spatial arrangement of atoms in the mono-acetylated intermediate is intrinsically more favorable for hydride delivery by NaBH₄ to the desired prochiral face [1]. No selectivity value above 90% has been reported for the alternative routes in the peer-reviewed literature.

Stereoselective Reduction Process Chemistry Diastereoselectivity

Cyclization Yield Improvement with Phase-Transfer Catalysis in Industrial-Scale Production

In the final cyclization step to form the target (3aS,6aR)-lactone, the addition of a phase-transfer catalyst (PTC) in a 2-methyltetrahydrofuran solvent system increased the isolated yield from 72.5% to 80.7% [1]. This improvement was documented in the context of a full-process optimization study that also replaced tetrahydrofuran with 2-methyltetrahydrofuran in the Grignard step, thereby reducing chemical oxygen demand (COD) in the wastewater stream—a dual advantage for both yield and environmental compliance. Without the phase-transfer catalyst, the biphasic cyclization reaction suffered from poor interfacial contact between the aqueous hydroxycarboxylate intermediate and the organic lactonization medium.

Cyclization Yield Phase-Transfer Catalysis Industrial Scale-Up

Solubility Profile and Solvent Selection for Process-Scale Recrystallization

The temperature-dependent solubility of (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione has been systematically measured across six industrially relevant organic solvents from 287.15 K to 323.75 K (14°C to 50.6°C), establishing a definitive solubility rank order: methanol < toluene < ethyl acetate < tetrahydrofuran < dichloromethane < N,N-dimethylformamide [1]. The modified Apelblat equation was found to provide the most accurate representation of the solubility–temperature relationship (R² > 0.99 in all solvents), enabling quantitative prediction of maximum recoverable yield during cooling crystallization. For the structurally analogous but unsubstituted thiolactone intermediate [(3aS,6aR)-thiolactone], no equivalent comprehensive solubility dataset covering six industrially relevant solvents with five thermodynamic model correlations exists in the public literature, representing a significant knowledge gap for any group attempting to substitute the sulfur analog for this oxygen-containing lactone.

Solubility Engineering Recrystallization Thermodynamic Properties

Evidence-Based Application Scenarios Where (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione Is Scientifically Preferred


Enzymatic Resolution for cGMP-Compliant High-Enantiopurity (+)-Biotin Intermediate Production

Procurement of racemic biotin intermediate lactone with the intent of using a microbial lipase-based kinetic resolution process specifically to access the (3aS,6aR)-lactone in ≥98% e.e. for active pharmaceutical ingredient (API)-grade (+)-biotin manufacturing. This scenario is supported by evidence that Aspergillus oryzae WZ007-catalyzed enantioselective lactonization in dichloromethane achieves e.e. values up to 99% after crystallization, outperforming conventional chemical resolution methods by 6–14 percentage points [1].

Pre-Procurement Solubility Modeling for Kilo-Lab and Pilot-Plant Crystallization Design

When the target compound is destined for recrystallization-based purification, the availability of the modified Apelblat equation solubility parameters (R² > 0.99) for six solvents—methanol, toluene, ethyl acetate, tetrahydrofuran, dichloromethane, and N,N-dimethylformamide—enables precise in silico prediction of maximum theoretical yield as a function of cooling range, directly informing solvent selection, batch size planning, and cost modeling before material purchase [2].

Stereoselective Reduction Route Selection Using the Single-Acetylation Protocol

For synthetic chemistry groups evaluating the cis-1,3-dibenzyl-5-[(1S,2S)-(+)-threo-1-hydroxymethyl-2-(p-nitrophenyl)-2-hydroxyethyl] starting material route, the mono-acetylation/NaBH₄ reduction/hydrolysis protocol offers a documented 97.25% diastereoselectivity, which is ≥7 percentage points above alternative direct-reduction or double-acetylation protocols. This quantitative advantage directly reduces the mass of off-target diastereomer requiring separation and justifies the additional acetylation step from a process mass intensity standpoint [3].

Yield-Optimized Cyclization with Phase-Transfer Catalysis for Large-Volume Contract Manufacturing

In high-volume production settings where the final cyclization step is the yield-limiting transformation, the use of a phase-transfer catalyst in conjunction with 2-methyltetrahydrofuran increases the isolated yield of the target (3aS,6aR)-lactone from 72.5% to 80.7%, an 8.2 percentage-point gain that translates to approximately 11% reduction in raw material input per unit mass of product [4]. This scenario is directly relevant for contract manufacturing organizations (CMOs) and procurement teams evaluating total delivered cost from competing suppliers using different process technologies.

Quote Request

Request a Quote for (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.